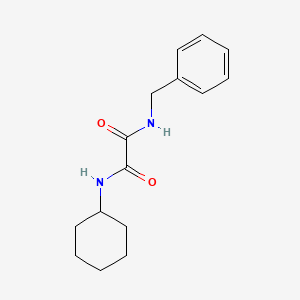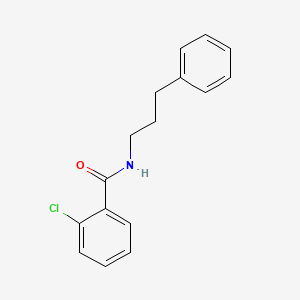
2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride
Descripción general
Descripción
2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride is a chemical compound that is widely used in scientific research. It is a fluorescent dye that is commonly used as a tracer in biological and medical studies. The compound is also known as DiOC2(3) and has a molecular weight of 536.06 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride involves the binding of the compound to the cell membrane. The compound is taken up by the cell membrane and accumulates in the cytoplasm. The compound is then transported to the mitochondria, where it binds to the mitochondrial membrane. The binding of the compound to the mitochondrial membrane results in the depolarization of the membrane potential, which leads to the release of cytochrome c and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride include the induction of apoptosis, the inhibition of cell proliferation, and the disruption of mitochondrial function. The compound has also been shown to have anti-tumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride in lab experiments include its high sensitivity and specificity for detecting changes in mitochondrial function and cell viability. The compound is also relatively easy to use and is widely available. However, the limitations of using the compound include its potential toxicity to cells and the need for specialized equipment to detect its fluorescence.
Direcciones Futuras
There are several future directions for research involving 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride. One direction is to investigate the potential use of the compound as a diagnostic tool for detecting mitochondrial dysfunction in various diseases. Another direction is to study the effects of the compound on different cell types and to investigate its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to optimize the use of the compound in lab experiments and to develop new methods for detecting its fluorescence.
Aplicaciones Científicas De Investigación
The chemical compound 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride has various applications in scientific research. It is commonly used as a fluorescent probe to study the properties of biological membranes. The compound is also used to study the mechanism of action of various drugs and to investigate the effects of environmental toxins on cells.
Propiedades
IUPAC Name |
2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3.ClH/c1-3-21(4-2)12-13-24-20(23)17-11-7-10-16-18(17)14-8-5-6-9-15(14)19(16)22;/h5-11,19,22H,3-4,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBYSSYFNIXBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxy-9H-fluorene-4-carboxylic acid 2-diethylamino-ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4651272.png)
![N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651289.png)
![methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4651298.png)



![6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4651319.png)
![3-ethyl-5-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651338.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4651343.png)
![4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4651355.png)


